N~1~,N~3~-Dimethylpropanebis(thioamide)

Description

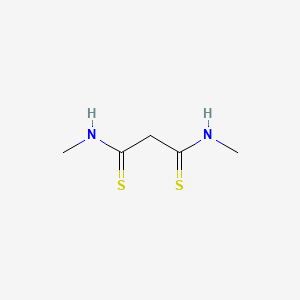

N¹,N³-Dimethylpropanebis(thioamide) is a symmetric bis(thioamide) compound featuring a propane backbone (C3) with methyl groups substituted at the N1 and N3 positions. The thioamide functional group (C=S) replaces the traditional amide carbonyl (C=O), resulting in distinct physicochemical and biological properties. Thioamides are known for their enhanced reactivity, altered hydrogen-bonding capabilities, and resistance to enzymatic degradation compared to amides . This compound’s structural rigidity, conferred by the propane linker and thioamide groups, may influence its conformational flexibility and intermolecular interactions, making it a candidate for applications in medicinal chemistry, such as antimicrobial or enzyme-inhibiting agents .

Properties

CAS No. |

10394-26-0 |

|---|---|

Molecular Formula |

C5H10N2S2 |

Molecular Weight |

162.3 g/mol |

IUPAC Name |

N,N'-dimethylpropanedithioamide |

InChI |

InChI=1S/C5H10N2S2/c1-6-4(8)3-5(9)7-2/h3H2,1-2H3,(H,6,8)(H,7,9) |

InChI Key |

QSDWXAYXFKCCFQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=S)CC(=S)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(methylthiocarbamoyl)methane typically involves the reaction of methylthiocarbamoyl chloride with a suitable methylene donor under controlled conditions. One common method is the reaction of methylthiocarbamoyl chloride with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of bis(methylthiocarbamoyl)methane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Bis(methylthiocarbamoyl)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiols.

Substitution: The methylthiocarbamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bis(methylthiocarbamoyl)methane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of bis(methylthiocarbamoyl)methane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Differences Between Thioamides and Amides

Thioamides differ from amides in several critical aspects:

- Bond Length and Strength : The C=S bond in thioamides is longer (1.71 Å vs. 1.23 Å for C=O) and weaker (130 kcal/mol vs. 170 kcal/mol for C=O), increasing reactivity toward nucleophiles and electrophiles .

- Hydrogen Bonding: Thioamide N-H groups are more acidic (ΔpKa ≈ −6) and stronger hydrogen bond donors but weaker acceptors compared to amides, altering their interaction profiles in biological systems .

Comparison with DFPM Derivatives

N¹,N³-Dimethylpropanebis(thioamide) shares structural similarities with DFPM (a thioamide-based plant immune signaling inhibitor) and its derivatives. However, DFPM’s amide precursors (e.g., DFPM-3 and DFPM-5) exhibited stronger root growth inhibition than their thioamide counterparts (e.g., DFPM-17), suggesting that the oxygen-to-sulfur substitution may reduce bioactivity in certain contexts. This contrasts with N¹,N³-Dimethylpropanebis(thioamide), where the bis(thioamide) structure could enhance stability or target specificity .

Table 1: Structural and Physicochemical Comparison

| Property | N¹,N³-Dimethylpropanebis(thioamide) | Amide Analogs (e.g., DFPM-3) | Other Thioamides (e.g., DFPM-17) |

|---|---|---|---|

| Bond Type | C=S | C=O | C=S |

| Bond Length (Å) | 1.71 | 1.23 | 1.71 |

| Bond Strength (kcal/mol) | 130 | 170 | 130 |

| N-H Acidity (pKa) | ~12–14 | ~18–20 | ~12–14 |

| Conformational Flexibility | Reduced | Higher | Reduced |

Electronic and Spectroscopic Properties

Thioamides exhibit red-shifted UV-Vis absorption and unique circular dichroism (CD) signatures due to the C=S group’s electronic properties . These features enable applications as spectroscopic probes or photo-switches. N¹,N³-Dimethylpropanebis(thioamide) may similarly serve as a biophysical tool, leveraging its thioamide groups for fluorescence quenching or conformational monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.